An In-depth Technical Guide to (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is a specialized building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a fluorinated phenylboronic acid with a pyrrolidinylmethyl substituent, offer a valuable scaffold for the creation of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a general synthetic approach, and explores its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Introduction
Phenylboronic acids are a well-established class of reagents renowned for their versatility and stability in organic synthesis. The introduction of a fluorine atom and a pyrrolidinylmethyl group onto the phenylboronic acid scaffold, as seen in (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, imparts distinct physicochemical properties that can influence biological activity, metabolic stability, and binding affinity to target proteins. The pyrrolidine moiety, a common motif in many biologically active compounds, can enhance solubility and provide a key interaction point for receptor binding.[1][2] The fluorine atom can modulate the acidity of the boronic acid and introduce favorable metabolic properties. This guide aims to consolidate the available technical information on this specific boronic acid derivative to support its effective utilization in research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid and Related Analogues
| Property | (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid | Phenylboronic acid | (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid |
| CAS Number | 1333121-77-9[3] | 98-80-6[4] | 874289-42-6 |
| Molecular Formula | C₁₁H₁₅BFNO₂ | C₆H₇BO₂ | C₁₁H₁₃BFNO₃ |
| Molecular Weight | 223.05 g/mol | 121.93 g/mol | 237.04 g/mol |
| Physical Form | Solid (predicted) | Off-white powder/solid[4] | Solid |
| Melting Point | Not available | 217 - 222 °C[4] | Not available |
| Solubility | Expected to have some solubility in organic solvents like THF, DMF, and alcohols. Water solubility may be limited. | Slightly soluble in water.[4] | Not available |
| Storage | Store under an inert atmosphere, refrigerated, and protected from moisture. | Keep refrigerated, under an inert atmosphere.[4] | Inert atmosphere, room temperature. |
Boronic acids are known to be sensitive to air and moisture and can undergo dehydration to form boroxines (cyclic anhydrides). Therefore, proper storage and handling are crucial to maintain the integrity of the compound.[4]
Chemical Reactivity and Synthesis
The primary chemical reactivity of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is centered around the boronic acid functional group, making it an excellent partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Synthesis Pathway
A general and plausible synthetic route to (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid can be envisioned starting from a suitable commercially available precursor, such as 2-bromo-4-fluorobenzaldehyde.
Figure 1: Proposed synthetic pathway for (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid.
Experimental Protocol: A General Approach to Synthesis
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Reductive Amination: To a solution of 2-bromo-4-fluorobenzaldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine. Stir the mixture at room temperature for a period to allow for imine formation. Subsequently, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise and continue stirring until the reaction is complete (monitored by TLC or LC-MS). Work-up involves quenching the reaction, extraction, and purification by column chromatography to yield 1-((2-bromo-4-fluorophenyl)methyl)pyrrolidine.[5]
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Borylation: Dissolve the resulting bromo-intermediate in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) dropwise to perform a lithium-halogen exchange. After stirring for a short period, add triisopropyl borate dropwise at the same low temperature.
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Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench by the addition of an aqueous acid (e.g., 1 M HCl). Stir vigorously to hydrolyze the borate ester to the desired boronic acid.
-
Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid.
Applications in Drug Discovery and Organic Synthesis
The primary utility of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid lies in its application as a building block in the synthesis of complex organic molecules, particularly in the context of drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4][6][7]
Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline; specific conditions may require optimization based on the substrates used.
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Reaction Setup: To a reaction vessel, add (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by several freeze-pump-thaw cycles.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent for extraction. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.[7]
The incorporation of the (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl) moiety can introduce desirable properties into drug candidates, such as improved metabolic stability due to the fluorine atom and enhanced receptor interactions via the pyrrolidine ring.
Analytical Characterization
The structural confirmation and purity assessment of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid and its derivatives are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methylene bridge protons, and the pyrrolidine ring protons.
-
¹³C NMR: Will display resonances for all unique carbon atoms in the molecule.
-
¹⁹F NMR: A singlet is expected for the fluorine atom on the phenyl ring.
-
¹¹B NMR: Can be used to observe the boron center.
-
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its fragmentation pattern, confirming its identity.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is not widely available, general precautions for handling boronic acids should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4][8]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
-
Toxicity: Phenylboronic acids are generally considered to have low to moderate toxicity, but specific data for this derivative is lacking. Treat as a potentially hazardous substance.[4]
Conclusion
(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a fluorinated phenylboronic acid and a pyrrolidinylmethyl substituent makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic value. The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl and heteroaryl structures. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its expected properties, a general synthetic approach, and a framework for its application in research and development.
References
- Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
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The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]
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NextSDS. (n.d.). (5-fluoro-2-(pyrrolidin-1-ylMethyl)phenyl)boronic acid. Retrieved from [Link]
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NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2010). CN102060940A - Synthesis process of 5-fluorouracil derivatives.
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Soares, A. S., et al. (2022).
- Sporzyński, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 803.
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